molecular formula C31H20O8 B1329655 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride CAS No. 38103-06-9

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Cat. No.: B1329655
CAS No.: 38103-06-9
M. Wt: 520.5 g/mol
InChI Key: MQAHXEQUBNDFGI-UHFFFAOYSA-N
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Description

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride, also known as BPADA, is an aromatic tetracarboxylic dianhydride . It has excellent thermal stability, good chemical resistance, and stable mechanical properties . The molecular weight of BPADA is 520 g/mol .


Synthesis Analysis

BPADA can be synthesized by the reaction of 4-nitro-phthalonitrile with 3,3’,5,5’-tetrabromobisphenol A, followed by alkaline hydrolysis of the intermediate bis (ether dinitrile) and subsequent dehydration of the resulting bis (ether diacid) . Another synthesis method involves condensation, hydrolyzation, acidification, and dehydration using bisphenol A and 4-chlorophthalic anhydride as the main raw materials .


Molecular Structure Analysis

The molecular formula of BPADA is C31H20O8 . The average mass is 520.486 Da and the monoisotopic mass is 520.115845 Da .


Chemical Reactions Analysis

BPADA can be used to synthesize poly(ether imide)s through a conventional two-step procedure that includes a ring-opening polyaddition to give poly(amic acid)s, followed by chemical cyclodehydration to poly(ether imide)s .


Physical And Chemical Properties Analysis

BPADA has a density of 1.4±0.1 g/cm3, a boiling point of 712.3±60.0 °C at 760 mmHg, and a flash point of 302.2±32.9 °C . It has 8 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . The polar surface area is 105 Å2 .

Scientific Research Applications

Preparation and Use in Resin Production

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (BPADA) serves as a precursor to polyimide (ultem), a significant type of resin. Its preparation involves a five-step process with bisphenol A and n-methyl-4-nitrophthalimide as main raw materials, achieving a yield of 48.0%. This process is crucial for producing intermediates and final products used in various applications (Tianjin, 2010).

Development of Poly(ether imide)s

BPADA is utilized in synthesizing aromatic Poly(ether imide)s. These polymers are noted for their high glass transition temperatures, ranging from 204 to 259°C, and their degradation temperatures exceeding 505°C in nitrogen. These characteristics make them suitable for applications requiring high thermal stability (Hsiao & Yu, 1997).

Creation of Flexible Films

BPADA is used in the formation of honeycomb films. A study demonstrated that BPADA, combined with other substances, could be dissolved and cast onto substrates to form films with unique structural properties (Han, Tian, Wang, & Xiao, 2008).

Synthesis of Organosoluble Polyimides

Research has been conducted on the synthesis of organosoluble poly(ether imide)s using BPADA. These polymers show high molecular weights and excellent solubility in various solvents, making them practical for creating transparent, tough, and flexible polymer films (Liaw, I-Wen Chen, Wen-Hsiang Chen, & Lin, 2002).

Pervaporation Membrane Development

BPADA has been employed in the development of polyimide membranes for separating ethanol and water mixtures. These membranes exhibit high selectivity and efficiency in pervaporation, a process important in separation technologies (Xu, Chen, Zhang, Sun, & Li, 2006).

High-Temperature Epoxy Adhesive Preparation

In adhesive technology, BPADA is used to synthesize polyetherimide with phenolic hydroxyl groups, leading to the creation of high-temperature-resistant epoxy adhesives. This application demonstrates its versatility in high-performance material production (Wan-zhang, 2008).

Safety and Hazards

BPADA may cause irritation to the eyes, respiratory system, and skin. It may also cause sensitization by inhalation .

Properties

IUPAC Name

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAHXEQUBNDFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3028001
Record name 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride
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Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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CAS No.

38103-06-9
Record name 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride
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Record name 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride
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Record name 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride
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Record name 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE
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Q & A

Q1: What is the molecular formula and weight of BPADA?

A1: BPADA has a molecular formula of C31H22O8 and a molecular weight of 530.54 g/mol.

Q2: How is BPADA typically synthesized?

A2: BPADA is commonly synthesized through a multi-step process using bisphenol A and 4-nitrophthalic anhydride as starting materials. This often involves a condensation reaction, followed by hydrolysis, acidification, and finally, dehydration to obtain the dianhydride. []

Q3: What spectroscopic techniques are used to characterize BPADA?

A3: BPADA is commonly characterized using Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify the presence of characteristic functional groups like anhydride carbonyls, while NMR provides detailed information about the structure and bonding within the molecule. [, ]

Q4: What makes BPADA a desirable monomer for polyimide synthesis?

A4: BPADA is attractive for polyimide synthesis due to its ability to impart desirable properties to the resulting polymers. The isopropylidene and ether linkages in BPADA introduce flexibility into the polymer backbone, improving solubility and processability compared to more rigid polyimides. [, , , , , ]

Q5: What other monomers are commonly used with BPADA in polyimide synthesis?

A5: BPADA is frequently copolymerized with various aromatic diamines to create polyimides with tailored properties. Common diamines include:

  • m-phenylenediamine (mPDA) [, ]
  • 4,4′-oxydianiline (ODA) [, , , , ]
  • 1,3-diaminobenzene []
  • 9,10-bis[3′-trifluoromethyl-4′(4′′-aminobenzoxy)benzyl]anthracene []
  • 4-phenyl-2,6-bis(4-aminophenyl)pyridine []

Q6: What are the typical applications of BPADA-based polyimides?

A6: BPADA-based polyimides find applications in various fields due to their advantageous properties like high thermal stability, good mechanical strength, and excellent chemical resistance. Some key applications include:

  • Protective coatings: Their excellent barrier properties make them suitable for protecting surfaces from harsh environments, including corrosion resistance in metal coatings. [, ]
  • Gas separation membranes: The ability to control gas permeability and selectivity makes BPADA-based polyimides suitable for separating gases like CO2, O2, N2, and CH4. [, ]
  • Flexible electronics: Their flexibility, transparency, and good dielectric properties make them suitable substrates for flexible electronics and displays. [, ]
  • Adhesives: Their high thermal stability and strong adhesion make them suitable for high-temperature adhesive applications. [, , ]

Q7: How does the incorporation of BPADA affect the glass transition temperature (Tg) of polyimides?

A7: BPADA typically lowers the Tg of polyimides compared to those made with more rigid dianhydrides. The flexible isopropylidene and ether linkages in BPADA increase chain mobility, resulting in lower Tg values. This effect can be advantageous for applications requiring greater flexibility and lower processing temperatures. [, , , , , ]

Q8: Does BPADA affect the optical properties of the resulting polyimides?

A8: BPADA-based polyimides can be designed to be colorless and transparent, making them suitable for optical applications. The degree of transparency and color can be further fine-tuned by incorporating specific diamines and controlling the polymerization conditions. [, ]

Q9: What are some current research areas focused on BPADA-based polyimides?

A9: Current research continues to explore ways to further enhance the properties and applications of BPADA-based polyimides. Some active areas include:

  • Nanocomposites: Incorporating nanoparticles like clay platelets or silica into BPADA-based polyimides can lead to enhanced mechanical properties, barrier properties, and thermal stability. [, , ]
  • Self-healing materials: Researchers are investigating the incorporation of self-healing functionalities into BPADA-based polyimides to increase their lifespan and durability. []
  • Bio-based applications: There is growing interest in using BPADA alongside bio-derived diamines to create more sustainable and environmentally friendly polyimide materials. []

Q10: What are the limitations of using BPADA in polymer synthesis?

A10: While BPADA offers many advantages, it also has some limitations:

  • Susceptibility to oxidation: The isopropylidene group in BPADA can be susceptible to oxidative degradation, particularly under UV exposure. []

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